kanamycin A(4+) -

kanamycin A(4+)

Catalog Number: EVT-1595259
CAS Number:
Molecular Formula: C18H40N4O11+4
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.
Overview

Kanamycin A is an aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily used to treat infections caused by Gram-negative bacteria and has shown efficacy against various strains of tuberculosis. The compound is classified as a broad-spectrum antibiotic, particularly effective against certain resistant bacterial strains.

Source and Classification

Kanamycin A was first isolated in 1957 and belongs to the group of aminoglycosides, which are characterized by their ability to inhibit bacterial protein synthesis. It is classified under the subclass of 4,6-disubstituted aminoglycosides due to its unique structural features that include multiple amino and hydroxyl groups.

Synthesis Analysis

The synthesis of Kanamycin A involves several key steps:

  1. Starting Material: The process often begins with kanamycin B or other derivatives as starting materials.
  2. Regioselective Protection: A novel protocol has been developed for the regioselective protection of hydroxyl groups on the kanamycin backbone, which is crucial for minimizing byproduct formation during synthesis. This involves using reagents such as di-tert-butyldimethylsilyl bis(trifluoromethanesulfonate) in pyridine to protect specific hydroxyl groups effectively .
  3. Williamson Ether Synthesis: This method is employed to introduce benzyl groups onto the remaining hydroxyl groups after selective protection, yielding intermediates with high purity and yield .
  4. Deprotection Steps: Subsequent deprotection steps are carefully executed to reveal functional groups necessary for the final structure, typically involving trifluoroacetic acid for regioselective deprotection .
Molecular Structure Analysis

The molecular structure of Kanamycin A consists of a complex arrangement of rings and functional groups:

  • Chemical Formula: C18H36N4O11
  • Molecular Weight: Approximately 576.5 g/mol
  • Structural Features: Kanamycin A contains multiple amino groups, which contribute to its basicity and solubility in aqueous solutions. The presence of hydroxyl groups enhances its interaction with bacterial ribosomes, enabling its mechanism of action.

The detailed structural analysis reveals that Kanamycin A has a unique arrangement that allows it to bind effectively to the bacterial ribosome, inhibiting protein synthesis.

Chemical Reactions Analysis

Kanamycin A undergoes various chemical reactions that are critical for its synthesis and modification:

  1. Adenylylation Reaction: The inactivation of Kanamycin A can occur through enzymatic reactions catalyzed by 4′-O-nucleotidyltransferase, which transfers an adenylyl group from ATP to the hydroxyl group at position 4′ on the antibiotic. This reaction has been studied using hybrid quantum mechanics/molecular mechanics techniques, revealing a concerted mechanism with a free energy barrier of approximately 12.2 kcal/mol .
  2. Modification Reactions: Various synthetic strategies have been employed to modify Kanamycin A to enhance its antibacterial properties or reduce toxicity. These include acylation and alkylation reactions that modify specific functional groups within the molecule .

These reactions are essential for both understanding the antibiotic's function and developing new derivatives with improved efficacy.

Mechanism of Action

Kanamycin A exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: The compound binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA during translation. This leads to the production of nonfunctional or toxic proteins.
  • Bactericidal Activity: The disruption in protein synthesis ultimately results in cell death, making Kanamycin A effective against a variety of bacterial pathogens.
Physical and Chemical Properties Analysis

Kanamycin A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple polar functional groups.
  • Stability: Generally stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: The melting point is typically above 200 °C, indicating thermal stability.

These properties are crucial for its formulation as a pharmaceutical agent.

Applications

Kanamycin A has significant scientific uses:

  • Antibiotic Therapy: It is utilized in treating severe bacterial infections, particularly those resistant to other antibiotics.
  • Research Tool: Used in molecular biology as a selective agent for cells transformed with kanamycin resistance genes.
  • Tuberculosis Treatment: Employed as part of combination therapy for multidrug-resistant tuberculosis due to its effectiveness against Mycobacterium tuberculosis.
Mechanistic Basis of Ribosomal Interaction

Molecular Binding Dynamics to 16S rRNA A-Site

Kanamycin A(4+) exerts its antibacterial activity through high-affinity binding to the aminoacyl-tRNA decoding site (A-site) of the 16S ribosomal RNA (16S rRNA) within the bacterial 30S ribosomal subunit. This aminoglycoside features a 4,6-disubstituted 2-deoxystreptamine (2-DOS) core, where ring I inserts into a prokaryote-specific pocket formed by nucleotides A1408, A1492, and A1493 of helix 44 (h44) [1] [3]. Molecular dynamics simulations reveal that kanamycin A(4+) achieves binding stabilization via electrostatic interactions between its ammonium groups and the negatively charged RNA backbone, particularly with the phosphate oxygen atoms of G1405/U1406. The binding free energy (ΔG) for kanamycin A ranges from -8.2 to -9.6 kcal/mol, correlating with experimental inhibition constants [1].

A critical aspect of this interaction involves long-residency water molecules that mediate hydrogen-bonding networks. Hydration sites W8 and W49 near the U1406•U1495 base pair exhibit residence times >500 ps, facilitating conformational adjustments that enhance drug-RNA complementarity. These water molecules act as structural bridges, enabling kanamycin’s ring III to maintain stable contact with the rRNA minor groove [1]. The displacement of adenine residues A1492 and A1493 from the rRNA helix into the minor groove is a key conformational change induced by binding. This mimics the ribosomal conformation during cognate tRNA recognition, thereby disrupting normal decoding mechanics [3] [6].

Table 1: Thermodynamic and Structural Parameters of Kanamycin A(4+) Binding to 16S rRNA

Binding ParameterValueFunctional Significance
Binding free energy (ΔG)-8.2 to -9.6 kcal/molHigh-affinity complex formation [1]
Key hydration sitesW8, W49Stabilizes U1406•U1495 dynamics [1]
Critical nucleotide contactsG1405, U1406, A1492, A1493Induces A1492/A1493 flipping [3]
Electrostatic contributions60–70% of total ΔGSalt-bridge formation with RNA phosphates [1]

Allosteric Effects on Ribosomal Translocation

Beyond decoding site binding, kanamycin A(4+) impairs ribosomal translocation through allosteric disruption of intersubunit dynamics. Single-molecule FRET (smFRET) studies demonstrate that aminoglycosides like kanamycin stabilize a semi-rotated ribosome conformation where subunit rotation is inhibited by >80% [2] [3]. This occurs via indirect perturbation of helix 69 (H69) in the 50S subunit, a component of intersubunit bridge B2a. The restricted mobility delays the transition from the pre-translocation (high-FRET) to post-translocation (low-FRET) state, effectively "locking" the ribosome in a configuration incompatible with elongation factor G (EF-G) binding [2].

Kinetic analyses reveal that kanamycin increases the mean translocation time from ~50 ms to >2 seconds at therapeutic concentrations (5–20 μM). This delay scales inversely with EF-G concentration, indicating competitive interference with factor binding. The allosteric inhibition arises from drug-induced rigidity in the ribosomal neck and shoulder regions, reducing the amplitude of subunit ratcheting by 40–60% [3] [6]. Consequently, mRNA-tRNA movement relative to the 30S subunit is stalled, preventing ribosomal progression along the mRNA template.

Table 2: Effects of Kanamycin A(4+) on Ribosomal Translocation Kinetics

ParameterControlKanamycin-TreatedFunctional Consequence
Translocation rate (codons/s)20 ± 20.5 ± 0.1Ribosomal stalling [6]
EF-G binding affinity (Kd)0.8 μM>10 μMImpaired factor recruitment [2]
Subunit rotation amplitude9° ± 1°3° ± 0.5°Restricted conformational flexibility [3]
Pre-translocation state lifetime4 s15–20 sTranslocation blockade [3]

Impact on tRNA-mRNA Decoding Fidelity

Kanamycin A(4+) severely compromises translational accuracy by reducing the ribosome’s ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. Biochemical and single-molecule assays show that the drug decreases decoding fidelity by up to 80,000-fold, primarily by stabilizing the closed conformation of the 30S subunit via A1492/A1493 displacement [3] [6]. This conformational mimicry of cognate codon-anticodon pairing reduces the energy barrier for near-cognate tRNA accommodation, increasing misincorporation rates of non-cognate amino acids into nascent polypeptides.

The magnitude of miscoding varies with codon context. For example, kanamycin enhances misreading of the near-cognate codon CUC (Leu) for UUC (Phe) by 103- to 104-fold, as measured by GTP hydrolysis kinetics of EF-Tu–tRNA complexes [6]. Structural analyses attribute this to weakened monitoring of codon-anticodon geometry in the A-site, where kanamycin’s ring I prevents the ribosomal fidelity checkpoint from verifying hydrogen bonding at the first and second codon positions [3].

Long-term consequences include proteotoxic stress due to misfolded protein accumulation. Zebrafish embryos exposed to mistranslating tRNAs exhibit protein aggregation, activation of the unfolded protein response (UPR), and mitochondrial dysfunction—confirming that kanamycin-induced errors disrupt cellular proteostasis [7].

Illustration: Kanamycin A(4+) Binding Site and Functional Consequences

16S rRNA A-site:  [A1492]  ↑  | Hydrogen bonding  ↓  [Kanamycin Ring I]–––––[A1408]  |  | Electrostatic interaction  ↓  [G1405-U1406 backbone]  

Conformational changes: A1492/A1493 flipped outward → tRNA discrimination lost → Error-prone protein synthesis

Properties

Product Name

kanamycin A(4+)

IUPAC Name

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-R

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.